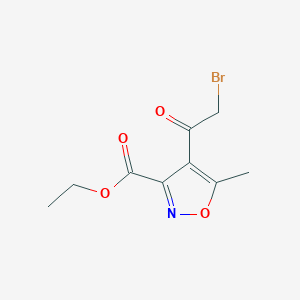
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . Unfortunately, specific data on the molecular structure analysis of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Biomimetic Synthesis of α-cyclopiazonic Acid : The molecule is used in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are crucial starting materials for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid. This process involves a reaction sequence starting from ethyl acetoacetate, emphasizing its utility in complex organic syntheses (Moorthie et al., 2007).
One-Pot Synthesis of Polyhydroquinoline Derivatives : It is utilized in a halogen-free, one-pot synthesis method as a catalyst. This approach is clean and simple, yielding high-yield products over a short reaction time, highlighting its efficiency in facilitating organic reactions (Khaligh, 2014).
Microwave-Assisted Synthesis in Organic Chemistry : This compound plays a role in the microwave-assisted synthesis of new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. These methods are advantageous due to time reduction and yield improvements, demonstrating its utility in modern, efficient synthetic strategies (Youssef & Amin, 2012).
Lateral Lithiation in Organic Synthesis : The compound is involved in lateral lithiation processes, particularly in the synthesis of AMPA glutamate neurotransmitter analogs. This showcases its role in the creation of bioactive molecules and potential pharmaceuticals (Burkhart et al., 2001).
Biological and Medicinal Applications
Anticancer and Immunomodulatory Activities : Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a derivative, has been shown to exhibit significant inhibitory activities against colon and hepatocellular carcinoma cells, demonstrating its potential in cancer research and therapy (Abdel‐Aziz et al., 2009).
Synthesis of Potential Glycine Site Antagonists : Its derivatives are synthesized for potential use as glycine site N-methyl-D-aspartate receptor antagonists, indicating its relevance in neuropharmacology and the development of drugs targeting the central nervous system (Fabio & Pentassuglia, 1998).
Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, synthesized using this compound, have been studied as corrosion inhibitors for mild steel in industrial processes. Their efficiency and the ability to form protective films on metal surfaces highlight their industrial applications (Dohare et al., 2017).
Safety And Hazards
Based on the safety data sheet for a similar compound, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with care, using protective equipment and in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 4-(2-bromoacetyl)-5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-3-14-9(13)8-7(6(12)4-10)5(2)15-11-8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQBVLQEMIRZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

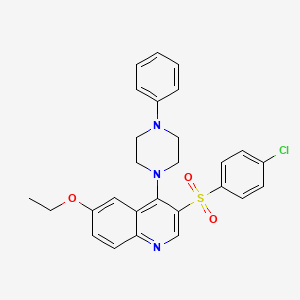
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

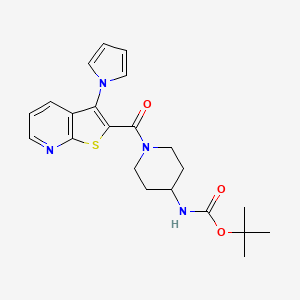
![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)

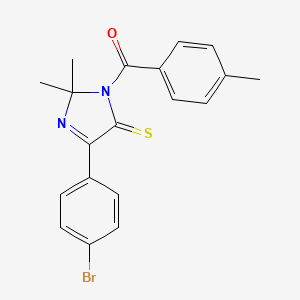

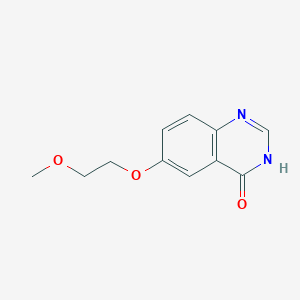
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)
